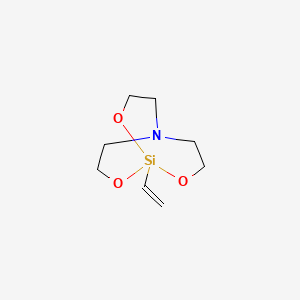
1-Chloro-2,3-dimethoxybenzene
Descripción general
Descripción
1-Chloro-2,3-dimethoxybenzene (1-Cl-2,3-DMB) is an organic compound that belongs to the family of aromatic compounds called phenylenes. It is a colorless, crystalline solid with a melting point of 117-118°C and a boiling point of 260-262°C. It is soluble in most organic solvents, such as benzene, toluene, and xylene, and is insoluble in water. 1-Cl-2,3-DMB has a wide range of applications in organic synthesis and is used in the production of various pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Application 1: Preparation of 1-Halo-2,6-dimethoxybenzenes
- Summary of the Application: 1-Chloro-2,3-dimethoxybenzene is used in the preparation of 1-halo-2,6-dimethoxybenzenes. This process involves the reaction of bis(2,6-dimethoxyphenyl)dimethyltin with N-chlorosuccinimide and N-bromosuccinimide .
- Methods of Application: The compound bis(2,6-dimethoxyphenyl)dimethyltin is prepared from 1,3-dimethoxybenzene, butyllithium, and dimethyltin dichloride or dimethyltin sulfide. This compound then reacts with N-chlorosuccinimide and N-bromosuccinimide in methanol to afford 1-chloro-2,6-dimethoxybenzene and 1-bromo-2,6-dimethoxybenzene, respectively .
- Results or Outcomes: The result of this process is the production of 1-chloro-2,6-dimethoxybenzene and 1-bromo-2,6-dimethoxybenzene .
Application 2: Electrophilic Aromatic Substitution
- Summary of the Application: 1-Chloro-2,3-dimethoxybenzene can be used in electrophilic aromatic substitution reactions. This is a common type of reaction involving aromatic rings, where an electrophile substitutes a hydrogen atom in the aromatic system .
- Methods of Application: The reaction involves the attack of an electrophile at a carbon atom to form a cationic intermediate. This intermediate then loses a proton to regenerate the aromatic ring .
- Results or Outcomes: The outcome of this process is the substitution of a hydrogen atom in the aromatic system with an electrophile .
Application 3: Friedel-Crafts Alkylation
- Summary of the Application: 1-Chloro-2,3-dimethoxybenzene can potentially be used in Friedel-Crafts alkylation reactions. This involves the electrophilic substitution of alkyl groups on aromatic rings .
- Methods of Application: The reaction is catalyzed by Lewis acids like anhydrous AlCl3, FeX3, ZnCl2, BF3 etc. It involves the formation of a complex due to coordination of alkyl halide to the Lewis acid, which then adds to the aromatic system to give a σ-complex. This complex loses a proton subsequently to reconstitute the aromatic system .
- Results or Outcomes: The result of this process is the alkylation of the aromatic ring .
Application 4: Suzuki-Miyaura Cross-Coupling Reactions
- Summary of the Application: 5-Chloro-1,3-dimethoxybenzene, a compound similar to 1-Chloro-2,3-dimethoxybenzene, participates in Suzuki-Miyaura cross-coupling reactions of aryl- and heteroaryl chlorides with potassium cyclobutyltrifluoroborate .
- Methods of Application: The reaction involves the coupling of an aryl or heteroaryl chloride with potassium cyclobutyltrifluoroborate in the presence of a palladium catalyst .
- Results or Outcomes: The outcome of this process is the formation of a new carbon-carbon bond between the aryl or heteroaryl chloride and the cyclobutyl group .
Application 5: Synthesis of Novel Oxathiane Spiroketal Donors
- Summary of the Application: 1,3-Dimethoxybenzene, a compound similar to 1-Chloro-2,3-dimethoxybenzene, has been used in the synthesis of novel oxathiane spiroketal donors .
- Methods of Application: The specific methods of application are not provided in the source, but the synthesis of oxathiane spiroketal donors typically involves a series of organic reactions .
- Results or Outcomes: The result of this process is the production of novel oxathiane spiroketal donors .
Propiedades
IUPAC Name |
1-chloro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCXXMPHTZGGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238079 | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3-dimethoxybenzene | |
CAS RN |
90282-99-8 | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090282998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















